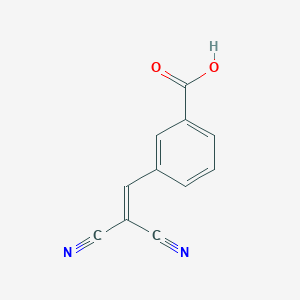
3-(2,2-Dicyanoethenyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2,2-Dicyanoethenyl)benzoic acid is an organic compound with the molecular formula C11H6N2O2 It is characterized by the presence of a benzoic acid moiety substituted with a dicyanoethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dicyanoethenyl)benzoic acid typically involves the reaction of 3-formylbenzoic acid with malononitrile in the presence of a base. The reaction proceeds through a Knoevenagel condensation, forming the dicyanoethenyl group. The general reaction conditions include:
Reactants: 3-formylbenzoic acid, malononitrile
Catalyst/Base: Piperidine or other suitable bases
Solvent: Ethanol or other polar solvents
Temperature: Reflux conditions
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis can be scaled up using standard organic synthesis techniques. The key steps involve ensuring efficient mixing, temperature control, and purification processes to obtain high yields and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(2,2-Dicyanoethenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the dicyanoethenyl group to amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.
Scientific Research Applications
3-(2,2-Dicyanoethenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be functionalized to create probes for biological imaging and sensing.
Industry: Used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of 3-(2,2-Dicyanoethenyl)benzoic acid involves its interaction with molecular targets through its functional groups. The dicyanoethenyl group can participate in electron-withdrawing interactions, while the carboxylic acid group can form hydrogen bonds. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler analog without the dicyanoethenyl group.
4-(2,2-Dicyanoethenyl)benzoic acid: A positional isomer with the dicyanoethenyl group at the para position.
3-(2,2-Dicyanoethenyl)phenylacetic acid: A structurally related compound with an acetic acid moiety.
Uniqueness
3-(2,2-Dicyanoethenyl)benzoic acid is unique due to the presence of both the benzoic acid and dicyanoethenyl groups, which confer distinct electronic and steric properties. These properties make it a versatile compound for various chemical reactions and applications.
Properties
CAS No. |
61471-44-1 |
|---|---|
Molecular Formula |
C11H6N2O2 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
3-(2,2-dicyanoethenyl)benzoic acid |
InChI |
InChI=1S/C11H6N2O2/c12-6-9(7-13)4-8-2-1-3-10(5-8)11(14)15/h1-5H,(H,14,15) |
InChI Key |
YSNHHQSTWHFNGV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C=C(C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















